molecular formula C9H13NO B1273126 (S)-3-Amino-3-phenylpropan-1-ol CAS No. 82769-76-4

(S)-3-Amino-3-phenylpropan-1-ol

Cat. No.: B1273126
CAS No.: 82769-76-4
M. Wt: 151.21 g/mol
InChI Key: SEQXIQNPMQTBGN-VIFPVBQESA-N
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Description

(S)-3-Amino-3-phenylpropan-1-ol is a chiral compound with the molecular formula C9H13NO It is characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-phenylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-phenylpropanal using chiral catalysts or reagents to achieve the desired stereochemistry. Another approach involves the reductive amination of 3-phenylpropanone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum on carbon supports to achieve efficient and selective reduction of the precursor compounds under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-3-phenylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various physiological effects.

Comparison with Similar Compounds

    ®-3-Amino-3-phenylpropan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-Phenylpropan-1-ol: Lacks the amino group, resulting in different chemical properties and reactivity.

    3-Amino-3-phenylpropanoic acid: Contains a carboxyl group instead of a hydroxyl group, affecting its acidity and reactivity.

Uniqueness: (S)-3-Amino-3-phenylpropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in asymmetric synthesis.

Properties

IUPAC Name

(3S)-3-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQXIQNPMQTBGN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370345
Record name (S)-3-Amino-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82769-76-4
Record name (-)-3-Amino-3-phenylpropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82769-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Amino-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Phenyl-3-propanolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 3-amino-3-phenylpropanoic acid (2.0 g, 12.1 mmol) in dry THF (45 mL) cooled to 0° C. under N2 was added portionwise over 20 minutes solid LiAlH4 (920 mg, 24.2 mmol). Stirring was continued at room temperature for 24 h. after which time solid Na2SO4.10H2O was added with stirring until only a heavy white precipitate was present. The organic layer was diluted with ether and filtered through Celite® and the concentrated in vacuo. The residue was dissolved in ethyl acetate (50 mL) and extracted with 1N HCl (3×40 mL). The aqueous layers were combined and basified to pH˜12 with 5M NaOH. The aqueous phase was extracted with ethyl acetate (3×50 mL) and the combined organic phases dried (Na2SO4) and concentrated in vacuo to separate the product which was used without further purification (0.9 g, 49%).
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2 g
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920 mg
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Na2SO4.10H2O
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a well stirred suspension of LiAlH4 (1.3 g, 35.0 mmol) in THF (75 mL) in a round bottom flask fitted with a condenser was added 3-amino-3-phenyl-propionic acid (2.5 g, 15.0 mmol) in small portions at 0° C. The resulting grey suspension was then heated to reflux for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 1.3 mL of water, 1.3 mL of 3N NaOH followed by 4.0 mL of water. The resulting suspension was filtered thro' a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 3-amino-3-phenyl-propan-1-ol was obtained as a white solid (2.30 g, 100%) which was used in the next step without further purification.
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1.3 g
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75 mL
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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